molecular formula C9H15N2O3S- B11110422 (6-hydroxy-4,4,6-trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetate

(6-hydroxy-4,4,6-trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetate

Cat. No.: B11110422
M. Wt: 231.29 g/mol
InChI Key: KETGWMPWGJWUCF-UHFFFAOYSA-M
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Description

2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE is an organic compound with a complex structure that includes a pyrimidine ring, hydroxyl group, and thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of thiourea with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature below 37°C to prevent decomposition. After the reaction, the mixture is acidified to a pH of 4-5 and then cooled to room temperature to precipitate the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The thioxo group can be reduced to a thiol group.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the thioxo group may produce thiols.

Scientific Research Applications

2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and thioxo groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions that modulate the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE is unique due to the presence of both hydroxyl and thioxo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C9H15N2O3S-

Molecular Weight

231.29 g/mol

IUPAC Name

2-(6-hydroxy-4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)acetate

InChI

InChI=1S/C9H16N2O3S/c1-8(2)5-9(3,14)11(4-6(12)13)7(15)10-8/h14H,4-5H2,1-3H3,(H,10,15)(H,12,13)/p-1

InChI Key

KETGWMPWGJWUCF-UHFFFAOYSA-M

Canonical SMILES

CC1(CC(N(C(=S)N1)CC(=O)[O-])(C)O)C

Origin of Product

United States

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